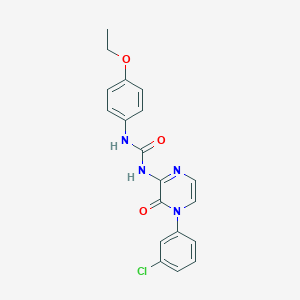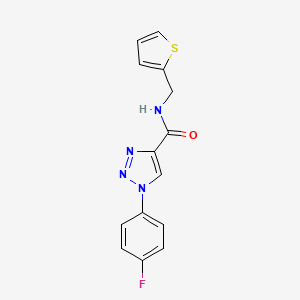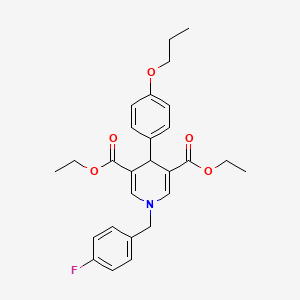![molecular formula C22H21ClN6O4 B11203516 5-amino-N-(4-chlorophenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11203516.png)
5-amino-N-(4-chlorophenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of triazole-based carboxamides . Its complex structure combines an amino group , a chlorophenyl ring , and a 1,3-oxazole ring . Let’s break it down:
Amino Group (5-amino): The amino group (NH₂) provides basic properties and potential for hydrogen bonding.
Chlorophenyl Ring: The chlorophenyl group (C₆H₄Cl) contributes aromaticity and reactivity.
1,3-Oxazole Ring: The oxazole ring (C₃H₃NO) is a five-membered heterocycle with diverse biological activities.
Preparation Methods
Synthetic Routes::
Heterocyclization Approach: One synthetic route involves the of appropriate precursors. For example, starting with a chlorophenyl-substituted oxazole, the triazole ring can be formed via a between an azide and an alkyne.
Amide Formation: The carboxamide group is introduced through of the triazole ring.
Industrial Production:: Industrial-scale synthesis typically employs multistep processes with optimized yields. These methods are proprietary, but they likely involve efficient transformations and purification steps.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation at the amino group or the phenyl ring.
Reduction: Reduction of the carbonyl group could yield a secondary amine.
Substitution: Halogenation or other substitutions can modify the phenyl ring.
Oxidation: Reagents like or .
Reduction: or .
Substitution: conditions.
- Oxidation: Oxazolyl carboxylic acids or their derivatives.
- Reduction: Secondary amines.
- Substitution: Various chlorophenyl-substituted derivatives.
Scientific Research Applications
Medicine: Investigated as potential due to their heterocyclic nature.
Chemical Biology: Used as to study biological processes.
Materials Science: Triazole-based compounds find applications in and .
Mechanism of Action
The compound’s mechanism of action likely involves targeting specific enzymes or receptors due to its structural features. Further research is needed to elucidate precise pathways.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to other triazole-based carboxamides, such as voriconazole (an antifungal) and rilpivirine (an HIV drug).
Properties
Molecular Formula |
C22H21ClN6O4 |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C22H21ClN6O4/c1-12-17(26-22(33-12)16-9-8-15(31-2)10-18(16)32-3)11-29-20(24)19(27-28-29)21(30)25-14-6-4-13(23)5-7-14/h4-10H,11,24H2,1-3H3,(H,25,30) |
InChI Key |
WVEXFAILDMJRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11203443.png)
![7-(5-Bromo-2-fluorophenyl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11203444.png)
![1H-Furo[3,4-c]pyridin-3-one, 6-methyl-4-(2-oxo-2-phenylethylsulfanyl)-](/img/structure/B11203446.png)
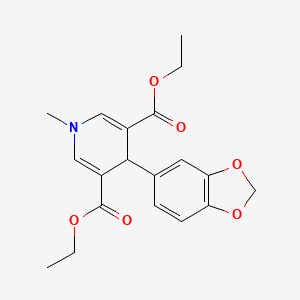
![2-[6-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-2,3,4,5-tetrahydropyrimidin-4-yl]-4-chlorophenol](/img/structure/B11203453.png)
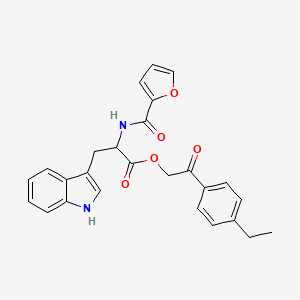
![7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11203461.png)
![2-({2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11203468.png)
![N-[(4-chlorophenyl)methyl]-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11203475.png)
![N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B11203484.png)

